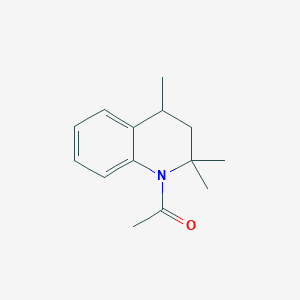![molecular formula C19H21ClO4 B5138311 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde](/img/structure/B5138311.png)
4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde, also known as CMPEB, is a chemical compound that has been widely studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It also inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neuronal damage. In addition, 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde is its potential therapeutic applications in the treatment of neurological disorders. It has been shown to have neuroprotective effects and to inhibit the aggregation of amyloid-beta. However, one of the limitations of 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde. One direction is to investigate its potential therapeutic applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to explore its mechanism of action in more detail, particularly its effects on various signaling pathways in the brain. Furthermore, the development of more water-soluble derivatives of 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde could improve its pharmacokinetic properties and increase its potential as a therapeutic agent.
In conclusion, 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde is a chemical compound that has been widely studied for its potential therapeutic applications in the treatment of neurological disorders. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde as a therapeutic agent.
Synthesemethoden
4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde can be synthesized through a multi-step process starting from 4-chloro-3-methylphenol and 3-ethoxybenzaldehyde. The synthesis involves the use of various reagents and catalysts, such as sodium hydroxide, potassium carbonate, and palladium on carbon. The final product is obtained through purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and to inhibit the aggregation of amyloid-beta, which is a hallmark of Alzheimer's disease. In addition, 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde has been found to have anti-inflammatory and anti-oxidant properties.
Eigenschaften
IUPAC Name |
4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO4/c1-3-22-19-12-15(13-21)5-8-18(19)24-10-4-9-23-16-6-7-17(20)14(2)11-16/h5-8,11-13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYCXQARXCHNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCCOC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5138231.png)
![(9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)(2-thienyl)methanone hydrobromide](/img/structure/B5138248.png)
![5-bromo-4-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-2-phenyl-3(2H)-pyridazinone](/img/structure/B5138255.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B5138256.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5138264.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5138278.png)
![N-(3,5-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5138287.png)
![2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5138292.png)

![N-{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methyl-2-propanamine dihydrochloride](/img/structure/B5138297.png)
![2-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5138310.png)
![4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5138322.png)
![N-(3-methoxypropyl)-N'-[3-(methylthio)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5138328.png)
![N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5138333.png)